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molecular formula C24H28N2O8S2 B8457052 (2S)-4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid

(2S)-4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid

Cat. No. B8457052
M. Wt: 536.6 g/mol
InChI Key: XSFWOIRYBLESFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340497B2

Procedure details

L-Homocystine (200.0 g, 745.5 mmol, 1.0 eq.) is suspended in THF (1000 mL, 5.0 vol.) and cooled to 5-10° C. Addition of 20% sodium hydroxide (521.7 mL, 626.2 g, 125.25 g at 100%, 3.13 mmol, 4.2 eq.) is followed by addition of benzyl chloroformate (220.3 mL, 267 g, 1565.5 mmol, 2.1 eq.). Conversion is complete after a night at room temperature (L-Homocystine<1%). Extractions and washings of the organic layer with water leads to a yellow oil which is isolated in quantitative yield, and which slowly crystallizes as a yellowish solid at room temperature.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
521.7 mL
Type
reactant
Reaction Step Two
Quantity
220.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][S:9][CH2:10][CH2:11][C@H:12]([NH2:16])[C:13]([OH:15])=[O:14])[CH2:2][C@H:3]([NH2:7])[C:4]([OH:6])=[O:5].[OH-:17].[Na+].Cl[C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21]>C1COCC1>[S:8]([CH2:1][CH2:2][CH:3]([NH:7][C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:17])[C:4]([OH:6])=[O:5])[S:9][CH2:10][CH2:11][CH:12]([NH:16][C:20]([O:22][CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)=[O:21])[C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N
Step Two
Name
Quantity
521.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
220.3 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[C@@H](C(=O)O)N)SSCC[C@@H](C(=O)O)N
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Conversion is complete after a night at room temperature
EXTRACTION
Type
EXTRACTION
Details
Extractions and washings of the organic layer with water leads to a yellow oil which
CUSTOM
Type
CUSTOM
Details
is isolated in quantitative yield, and which
CUSTOM
Type
CUSTOM
Details
slowly crystallizes as a yellowish solid at room temperature

Outcomes

Product
Name
Type
Smiles
S(SCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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